

# H-Met-Met-Ala-OH tripeptide synthesis methods

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## Compound of Interest

Compound Name: *H-Met-Met-Ala-OH*

CAS No.: 14486-08-9

Cat. No.: B576946

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## Executive Summary & Strategic Analysis

The synthesis of **H-Met-Met-Ala-OH** (Methionyl-Methionyl-Alanine) presents a unique intersection of trivial peptide coupling mechanics and complex side-chain management. While a tripeptide is theoretically simple, the presence of a contiguous Methionine (Met-Met) motif introduces critical "soft spots" in the synthesis workflow:

- **Oxidative Instability:** The thioether side chain of Methionine is highly susceptible to oxidation, forming sulfoxides ( ) and sulfones ( ). This is accelerated under acidic conditions if scavengers are insufficient.
- **Catalyst Poisoning:** In solution-phase synthesis, the sulfur atom acts as a potent poison for transition metal catalysts (e.g., Pd/C), rendering standard hydrogenolytic deprotection strategies (like Cbz removal) inviable.
- **Hydrophobic Aggregation:** The Met-Met sequence is hydrophobic, which can lead to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS), reducing coupling efficiency.

This guide details two validated protocols: a high-throughput Fmoc-SPPS method (recommended for discovery/gram-scale) and a Solution-Phase method (recommended for multi-gram/GMP scale-up), specifically engineered to mitigate sulfur-mediated side reactions.

## Critical Reagent & Safety Architecture

Before initiating synthesis, the reagent quality and scavenger cocktails must be standardized to prevent the "Met-Oxidation" failure mode.

**Table 1: Reagent Specifications & Scavenger Systems**

Component	Specification	Function	Critical Note
Resin (SPPS)	2-Chlorotrityl Chloride (2-CTC)	Solid Support	Prevents diketopiperazine formation; mild cleavage.
Coupling Reagent	HATU or HBTU	Carboxyl Activation	HATU preferred for Met-Met coupling to overcome steric/aggregation issues.
Base	DIPEA (Dieckmann grade)	Activator Base	Must be free of primary amines.
Cleavage Cocktail	Reagent K (Modified)	Global Deprotection	Mandatory for Met peptides to reverse oxidation.
Solvent	DMF (Peptide Grade)	Reaction Medium	Keep anhydrous to prevent pre-mature Fmoc removal.

## The "Met-Safe" Cleavage Cocktail (Reagent K/H)

Standard TFA/Water cocktails will result in 10–30% Met-sulfoxide contamination. You must use a high-scavenger cocktail.

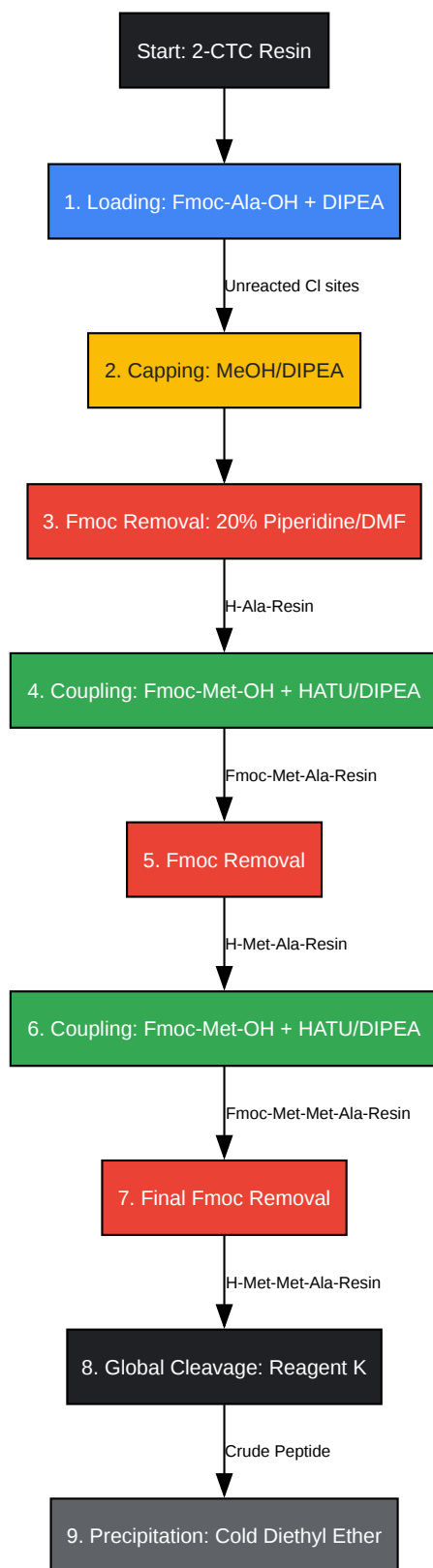
- Formula: TFA (82.5%) / Phenol (5%) / Thioanisole (5%) / Water (5%) / EDT (2.5%).<sup>[1]</sup>
- Advanced Option (Reagent H): Add Ammonium Iodide ( ) and Dimethyl Sulfide (DMS) to actively reduce any formed sulfoxides back to Met during cleavage.

## Protocol A: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the primary recommended route for speed and purity.

### Workflow Logic

We utilize Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is chosen over Wang resin to prevent racemization of the C-terminal Cysteine (not applicable here, but good practice) and to allow cleavage of the protected fragment if needed.



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Figure 1: Step-wise Fmoc-SPPS workflow for **H-Met-Met-Ala-OH** synthesis.

## Step-by-Step Methodology

- Resin Loading (The Anchor):
  - Swell 1.0 g of 2-CTC resin (1.0 mmol/g) in dry DCM for 30 min.
  - Dissolve Fmoc-Ala-OH (0.6 mmol, 0.6 eq relative to resin capacity to minimize aggregation) in DCM (10 mL) with DIPEA (4 eq).
  - Add to resin and shake for 2 hours.
  - Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel. Shake for 30 min. This caps unreacted chloride sites to prevent non-specific binding later. Wash resin 3x DCM, 3x DMF.
- Elongation Cycle (Repeat for each Met):
  - Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF. Note: Monitor UV absorbance of the waste; the fulvene-piperidine adduct absorbs at 301 nm.
  - Coupling: Dissolve Fmoc-Met-OH (3.0 mmol, 5 eq), HATU (2.9 mmol), and DIPEA (6.0 mmol) in DMF.
  - Pre-activation: Let the mixture stand for 2 minutes before adding to the resin.
  - Reaction: Add to resin and shake for 45–60 min.
  - QC Check: Perform a Kaiser Test (Ninhydrin). Blue beads = incomplete coupling (repeat step). Colorless beads = success.
- Final Cleavage & Workup (Critical Step):
  - Wash the final resin (H-Met-Met-Ala-Resin) with DCM (5x) to remove all traces of DMF (DMF can cause formylation during acid cleavage).
  - Prepare Reagent K: TFA (16.5 mL) + Phenol (1 g) + Thioanisole (1 mL) + Water (1 mL) + EDT (0.5 mL).

- Add cocktail to resin.[2] Shake for 2–3 hours at room temperature.
- Filter resin and collect the filtrate.[1]
- Precipitation: Dropwise add the filtrate into 40 mL of ice-cold Diethyl Ether. The peptide will precipitate as a white solid. Centrifuge and wash pellet 3x with cold ether.

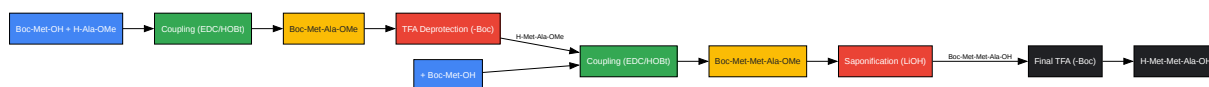
## Protocol B: Solution-Phase Synthesis (Scale-Up)

Why use this? If you lack SPPS equipment or require multi-gram batches where SPPS reagent costs (excess amino acids) become prohibitive. Constraint: You cannot use Cbz/Benzyl protection because

hydrogenolysis is impossible with Methionine. We use a Boc/Methyl Ester strategy.

### Workflow Logic

- N-Protection: Boc (Acid labile).
- C-Protection: Methyl Ester (Base labile - Saponification).
- Coupling: EDC/HOBt (Classic, cost-effective).



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Figure 2: Convergent Solution-Phase strategy avoiding catalytic hydrogenation.

### Step-by-Step Methodology

- Synthesis of Boc-Met-Ala-OMe:
  - Dissolve H-Ala-OMe·HCl (1 eq) and Boc-Met-OH (1.1 eq) in DMF/DCM.

- Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Add NMM (N-methylmorpholine) to adjust pH to ~8.
- Stir 12h. Wash with 1M KHSO<sub>4</sub>, Sat. NaHCO<sub>3</sub>, and Brine. Dry over Na<sub>2</sub>SO<sub>4</sub>.
- N-Terminal Deprotection:
  - Dissolve Boc-Met-Ala-OMe in DCM/TFA (1:1). Stir 1h.
  - Evaporate TFA completely (azeotrope with toluene). Result: H-Met-Ala-OMe·TFA salt.<sup>[3][4]</sup>
- Synthesis of Boc-Met-Met-Ala-OMe:
  - React H-Met-Ala-OMe·TFA with Boc-Met-OH using the same EDC/HOBt protocol.
  - Purification: At this stage, the protected tripeptide is likely hydrophobic. Recrystallize from EtOAc/Hexane if possible, or perform a rapid silica plug filtration.
- Global Deprotection (Sequential):
  - C-Term: Dissolve in THF/Water. Add LiOH (2 eq) at 0°C. Monitor by TLC. (Caution: Long exposure can racemize. Quench immediately upon completion with 1M HCl). Extract the free acid: Boc-Met-Met-Ala-OH.
  - N-Term: Treat with TFA/DCM/Scavengers (Thioanisole) to remove Boc.
  - Precipitate in ether.<sup>[1][2]</sup>

## Analytical Validation & Troubleshooting

### Quality Control Parameters

- Expected Mass (M+H)<sup>+</sup>:
  - Met (149.2) + Met (149.2) + Ala (89.1) - 2\*H<sub>2</sub>O + H = 366.15 Da.
- HPLC Conditions:
  - Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

- Mobile Phase A: Water (0.1% TFA).
- Mobile Phase B: Acetonitrile (0.1% TFA).
- Gradient: 5% B to 60% B over 30 min. (Met-Met is moderately hydrophobic; expect elution around 30-40% B).

## Troubleshooting "The Met Problem"

Observation	Root Cause	Corrective Action
Mass Spec: M+16 peak	Met-Sulfoxide ( )	Oxidation occurred. <sup>[3][4][5]</sup> Reduce peptide with /DMS in TFA or treat crude with dilute mercaptoethanol.
Mass Spec: M+32 peak	Met-Sulfone ( )	Irreversible oxidation. Discard batch. Check solvent degassing.
Low Yield (SPPS)	Aggregation of Met-Met	Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or switch to PEG-based ChemMatrix resin.
Doublet peaks in HPLC	Racemization	Check coupling base. Use Collidine instead of DIPEA. Ensure low temperature during saponification.

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